molecular formula C18H23NO5 B043193 Seneciphylline CAS No. 480-81-9

Seneciphylline

Cat. No.: B043193
CAS No.: 480-81-9
M. Wt: 333.4 g/mol
InChI Key: FCEVNJIUIMLVML-QPSVUOIXSA-N
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Description

Seneciphylline is a pyrrolizidine alkaloid predominantly found in plants of the genus Senecio. These alkaloids are known for their hepatotoxic properties, which can cause liver damage in humans and animals. This compound, along with other pyrrolizidine alkaloids, is a secondary metabolite produced by plants as a defense mechanism against herbivores .

Mechanism of Action

Target of Action

Seneciphylline is a pyrrolizidine alkaloid found in certain plants like Gynura japonica . It primarily targets liver cells, particularly hepatoma cells . It also interacts with isolated rabbit intestines and contracts guinea pigs’ or rabbits’ isolated uteri .

Mode of Action

This compound inhibits cell proliferation and induces apoptosis in a concentration-dependent manner . It also activates autophagy, a cellular process that breaks down and recycles cellular components . This activation is evidenced by the accumulation of autophagosomes and the enhancement of LC3B expression .

Biochemical Pathways

This compound significantly increases the activities of epoxide hydrase and glutathione-S-transferase but causes a reduction of cytochrome P-450 and related monooxygenase activities . These enzymes play crucial roles in the metabolism of xenobiotics and endogenous compounds.

Pharmacokinetics

It’s known that the compound’s toxicity is mediated by its metabolic activation to form pyrrole-protein adducts . These adducts can lead to cytotoxicity and genotoxicity .

Result of Action

This compound induces severe liver injury through apoptosis in mice and primary mouse and human hepatocytes . It also relaxes isolated rabbit intestines and contracts guinea pigs’ or rabbits’ isolated uteri . In suitable doses, it occasionally raises arterial blood pressure in anesthetized cats .

Action Environment

It’s known that the induction of apoptosis and autophagy by this compound is concentration-dependent . This suggests that the compound’s action, efficacy, and stability could be influenced by its concentration in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seneciphylline involves several steps, starting from the basic pyrrolizidine structure. The process typically includes the formation of necine bases and their subsequent esterification with necic acids. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Senecio plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Seneciphylline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various N-oxides and reduced forms of this compound, which can have different levels of toxicity and biological activity .

Scientific Research Applications

Seneciphylline has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of hepatotoxicity and to develop methods for detecting pyrrolizidine alkaloids in food and herbal products. Additionally, it serves as a model compound for studying the metabolism and detoxification pathways of pyrrolizidine alkaloids in the liver .

Comparison with Similar Compounds

  • Senecionine
  • Retrorsine
  • Monocrotaline
  • Clivorine

Comparison: Seneciphylline shares structural similarities with other pyrrolizidine alkaloids such as senecionine and retrorsine. it differs in its specific necic acid components and the stereochemistry of its necine base. These differences can influence its toxicity and biological activity. For instance, this compound is known to induce both apoptosis and autophagy in liver cells, a feature it shares with senecionine but not with monocrotaline .

Properties

IUPAC Name

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
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InChI

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1
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InChI Key

FCEVNJIUIMLVML-QPSVUOIXSA-N
Source PubChem
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Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O
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Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O
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Molecular Formula

C18H23NO5
Record name SENECIPHYLLINE
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DSSTOX Substance ID

DTXSID8026016
Record name Seneciphylline
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Molecular Weight

333.4 g/mol
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Physical Description

Seneciphylline is a white powder. (NTP, 1992)
Record name SENECIPHYLLINE
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Sol in water /Hydrochloride/, Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water, Difficult solubility in ether and ligroin., In water, 1X10+6 mg/L @ 25 °C /Estimated/
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Vapor Pressure

1.2X10-12 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, The effect of oral administration of the pyrrolizidine alkaloids, seneciphylline... from Senecio vulgaris (Compositae) on activities of hepatic epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase and arylhydrocarbon hydroxylase (AHH) was investigated in microsomes of young male albino rats. Seneciphylline significantly increased the activities of epoxide hydrase and glutathione-S-transferase but caused reduction of cytochrome P-450 and related monooxygenase activities. ...Seneciphylline... could not produce any prominent in vitro effect on the hepatic drug metabolizing enzymes under study, except slight stimulation of epoxide hydrase activity by both the alkaloids and slight reduction of aminopyrine demethylase activity by senecionine.
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Color/Form

Colorless prisms

CAS No.

480-81-9
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Record name [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)
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Melting Point

423 °F (NTP, 1992), 217--218 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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